molecular formula C8H16ClNO2 B13907410 Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Cat. No.: B13907410
M. Wt: 193.67 g/mol
InChI Key: WVDBXEMRJRKDJF-IXUZKAFRSA-N
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Description

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves several steps, including the preparation of the cyclohexane ring and the introduction of the amino and carboxylic acid groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride
  • 4-amino-2-methylcyclohexanol
  • 2-methylcyclohexanecarboxylic acid

Uniqueness

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(1S,2R,4R)-4-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h5-7H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-,7+;/m1./s1

InChI Key

WVDBXEMRJRKDJF-IXUZKAFRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@@H]1C(=O)O)N.Cl

Canonical SMILES

CC1CC(CCC1C(=O)O)N.Cl

Origin of Product

United States

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